4-Chloro-2-fluorophenyl trifluoromethanesulfonate
Description
4-Chloro-2-fluorophenyl trifluoromethanesulfonate (C₇H₄ClF₄O₃S) is a sulfonate ester characterized by a triflate (-OSO₂CF₃) group attached to a chloro- and fluoro-substituted aromatic ring. It is synthesized via flash column chromatography, yielding 98% as a colorless oil . Key spectral data include:
- ¹H NMR (CDCl₃): δ 7.32–7.28 (m, 2H), 7.23–7.21 (m, 1H)
- ¹³C NMR (CDCl₃): δ 153.5 (d, J = 257.2 Hz, C-F), 118.6 (q, J = 320.9 Hz, CF₃) .
The electron-withdrawing chloro and fluoro substituents enhance the leaving group ability of the triflate, making it reactive in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBBSZLGCYFMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-fluorophenyl trifluoromethanesulfonate typically involves the reaction of 4-chloro-2-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:
4-Chloro-2-fluorophenol+Trifluoromethanesulfonic anhydride→4-Chloro-2-fluorophenyl trifluoromethanesulfonate+By-products
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-2-fluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile. Common reagents include alkoxides, amines, and thiolates.
Reduction Reactions: It can be reduced to form 4-chloro-2-fluorophenol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form corresponding sulfonic acids.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
4-Chloro-2-fluorophenyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of advanced materials with specific properties.
Chemical Biology: It is employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorophenyl trifluoromethanesulfonate involves its role as a sulfonate ester. It acts as an electrophile in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile. This mechanism is crucial in various synthetic pathways, enabling the formation of diverse chemical structures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
The table below compares key parameters of 4-Chloro-2-fluorophenyl trifluoromethanesulfonate with methyl- and silyl-substituted analogs:
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The chloro-fluoro substitution in the target compound creates a highly electron-deficient aromatic ring, favoring SNAr reactions. Methyl groups (electron-donating) reduce reactivity, as seen in 2- and 4-methylphenyl analogs .
- Steric Effects : Bulky substituents like trimethylsilyl () hinder nucleophilic attack but improve thermal stability.
- Synthetic Utility : The target compound’s high yield (98%) and reactivity make it preferable for synthesizing complex aryl ethers or biaryl systems, whereas silyl-substituted derivatives are used in sterically demanding applications .
Biological Activity
4-Chloro-2-fluorophenyl trifluoromethanesulfonate (CAS No. 154267-22-8) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H3ClF4O3S. The presence of multiple fluorine atoms and a sulfonate group contributes to its unique chemical properties, making it a versatile compound in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophilic substitution agent . The trifluoromethanesulfonate group (–OTf) is known for its leaving group ability, facilitating the formation of various derivatives that can interact with biological targets. The compound's lipophilicity , enhanced by fluorination, aids in membrane permeability, allowing it to reach intracellular targets effectively.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against several cancer cell lines. For instance:
- Cytotoxicity Against Ovarian Cancer : In studies involving the human ovarian cancer cell line A2780, complexes formed using this compound demonstrated potent cytotoxic effects, surpassing the efficacy of cisplatin, a commonly used chemotherapy drug.
- Mechanistic Insights : The compound's mechanism involves intercalation with DNA and disruption of cellular processes essential for cancer cell survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Its structural features enable it to target bacterial cells effectively, although specific data on minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) are still under exploration.
Research Applications
This compound serves as a crucial building block in the synthesis of various biologically active compounds. Its applications include:
- Synthesis of Organotin Complexes : These complexes have shown promising biological activity, particularly in cancer research.
- Development of Novel Pharmaceuticals : The compound is being explored for its potential in creating new therapeutic agents due to its unique reactivity and biological properties .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | Observed Effect | Reference |
|---|---|---|---|
| Cytotoxicity | A2780 (Ovarian) | Potent cytotoxicity exceeding cisplatin | |
| Antimicrobial | Various Bacteria | Inhibitory effects observed |
Detailed Findings from Recent Studies
- Cytotoxicity Study : A recent study demonstrated that derivatives synthesized from this compound exhibited enhanced cytotoxicity against multiple cancer cell lines, including HeLa and K562, with IC50 values indicating significant potency .
- Mechanistic Studies : Investigations into the mechanisms revealed that the compound's interactions with DNA and key enzymes involved in cell proliferation contribute to its anticancer effects .
Q & A
Basic: What are the recommended methods for synthesizing 4-chloro-2-fluorophenyl trifluoromethanesulfonate?
Methodological Answer:
The synthesis typically involves sulfonation of 4-chloro-2-fluorophenol using trifluoromethanesulfonic anhydride (Tf₂O) under inert conditions. Key steps include:
- Substrate Preparation : Dissolve 4-chloro-2-fluorophenol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Reaction : Add Tf₂O dropwise at 0°C, followed by a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Validation : Confirm purity using HPLC (>95% purity, as seen in analogous triflate derivatives ) and NMR (¹⁹F NMR for triflate group detection at ~-75 ppm).
Basic: How should researchers characterize this compound’s structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H NMR for aromatic proton signals (δ 7.2–7.8 ppm), ¹⁹F NMR for triflate (-78 to -80 ppm) and aryl-F (-110 to -120 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 279.97 for C₇H₄ClF₄O₃S).
- X-ray Crystallography : For unambiguous structural confirmation, refine data using programs like SHELXL, which handles heavy atoms (e.g., Cl, S) and fluorinated groups effectively .
Advanced: How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?
Methodological Answer:
Contradictions often arise from disorder or thermal motion. Strategies include:
- Multi-Refinement Cycles : Use SHELXL’s restraints (e.g., DFIX, SADI) to stabilize problematic regions .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for intermolecular interactions.
- Complementary Data : Pair X-ray with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths/angles.
Advanced: What experimental designs optimize this compound’s use in Suzuki-Miyaura couplings?
Methodological Answer:
The triflate group is an excellent leaving group for cross-couplings. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl triflates.
- Solvent/Base : Employ toluene/ethanol (4:1) with K₂CO₃ for mild conditions.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and quantify yields via GC-MS or ¹⁹F NMR (loss of triflate signal).
Advanced: How can researchers address inconsistent reaction yields in triflate-mediated reactions?
Methodological Answer:
Yield variability may stem from moisture sensitivity or competing pathways:
- Moisture Control : Use Schlenk lines or gloveboxes for anhydrous conditions.
- Side-Reaction Mitigation : Add molecular sieves to scavenge water or employ bulky ligands to suppress β-hydride elimination.
- Kinetic Analysis : Use in-situ IR or ReactIR to identify intermediates and optimize reaction time/temperature.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE due to its corrosive triflate group ([危] classification in analogous compounds ).
- Storage : Keep under argon at -20°C in amber glass to prevent hydrolysis.
- Waste Disposal : Quench with cold methanol/water mixtures before neutralization.
Advanced: How can computational methods predict this compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilicity (C-1 position is most reactive).
- Solvent Effects : Simulate with COSMO-RS to assess polarity’s impact on transition states.
- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots).
Advanced: What strategies identify trace impurities (<1%) in synthesized batches?
Methodological Answer:
- Analytical Techniques : UPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities.
- Isolation : Use preparative HPLC (C18 column, acetonitrile/water gradient).
- Structural Elucidation : NMR spiking with suspected impurities (e.g., residual phenol or sulfonic acid byproducts) .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : As a building block for kinase inhibitors (e.g., via cross-coupling to introduce aryl groups) .
- Material Science : Functionalizing polymers via triflate displacement to enhance thermal stability.
- Catalysis : As a ligand precursor in Pd-catalyzed reactions.
Advanced: How can researchers design SAR studies using derivatives of this compound?
Methodological Answer:
- Derivatization : Synthesize analogs (e.g., replacing Cl with Br or modifying the fluorophenyl group).
- Biological Assays : Test against target enzymes (e.g., EGFR kinase) using fluorescence polarization or SPR.
- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent effects with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
